molecular formula C26H28ClN3O5 B135227 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine CAS No. 140866-77-9

9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine

Cat. No. B135227
M. Wt: 498 g/mol
InChI Key: LLRORQYWUGPLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine, also known as NBDHA, is a fluorescent dye used in scientific research. It is a derivative of acridine, a heterocyclic organic compound that has been extensively studied for its potential therapeutic applications. NBDHA is a unique molecule that has gained popularity in recent years due to its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function.

Mechanism Of Action

The mechanism of action of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is based on its ability to selectively bind to DNA and RNA. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine contains a hydrophobic tail that allows it to penetrate the double helix structure of DNA and RNA, while the acridine ring system allows it to intercalate between the base pairs of the nucleic acid. This results in a significant increase in fluorescence intensity, which can be used to monitor changes in nucleic acid structure and function.

Biochemical And Physiological Effects

9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research without any adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is its high selectivity for DNA and RNA. This makes it a valuable tool for studying nucleic acid structure and function in complex biological systems. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is also a relatively stable compound that can be used in a wide range of experimental conditions.
However, there are also some limitations to the use of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine in laboratory experiments. One of the main limitations is its relatively low quantum yield, which can make it difficult to detect in low-concentration samples. Additionally, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is not suitable for use in live-cell imaging studies, as it requires fixation and permeabilization of cells to allow for nucleic acid staining.

Future Directions

There are several potential future directions for the use of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine in scientific research. One potential application is in the development of new diagnostic tools for nucleic acid-based diseases. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine could be used as a fluorescent probe to detect specific nucleic acid sequences associated with diseases such as cancer or viral infections.
Another potential future direction is in the development of new therapeutic agents based on 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine. The ability of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine to selectively bind to DNA and RNA could be harnessed to develop new drugs that target specific nucleic acid sequences associated with disease.
Overall, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is a valuable tool for studying nucleic acid structure and function in scientific research. Its unique properties make it a versatile compound with a wide range of potential applications in the future.

Synthesis Methods

The synthesis of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine involves the reaction of 9-aminoacridine with 6-bromohexanoic acid in the presence of a base to form the intermediate compound 9-(6-hexanamido)acridine. This compound is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine. The synthesis of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has a wide range of applications in scientific research. One of the most common uses of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is as a fluorescent probe for studying nucleic acid structure and function. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine selectively binds to DNA and RNA, allowing researchers to visualize and study the structure and dynamics of these molecules in real-time. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has also been used to study the interactions between nucleic acids and proteins, as well as the effects of environmental factors on nucleic acid structure and function.

properties

CAS RN

140866-77-9

Product Name

9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine

Molecular Formula

C26H28ClN3O5

Molecular Weight

498 g/mol

IUPAC Name

6-(acridin-9-ylamino)hexyl 4-nitrobenzoate;hydrate;hydrochloride

InChI

InChI=1S/C26H25N3O4.ClH.H2O/c30-26(19-13-15-20(16-14-19)29(31)32)33-18-8-2-1-7-17-27-25-21-9-3-5-11-23(21)28-24-12-6-4-10-22(24)25;;/h3-6,9-16H,1-2,7-8,17-18H2,(H,27,28);1H;1H2

InChI Key

LLRORQYWUGPLIW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl

synonyms

9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine
9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine, monohydrochloride, monohydrate
9-NHAA

Origin of Product

United States

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